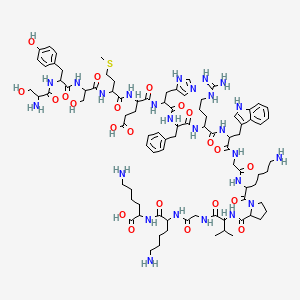

ACTH (1-16) (human)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ACTH (1-16) (human), also known as Adrenocorticotropic hormone (1-16), is an ACTH fragment . ACTH is a hormone that the pituitary gland produces. Its main function is to stimulate the adrenal glands to produce and secrete another hormone called cortisol . Some people refer to cortisol as the body’s stress hormone. Cortisol helps control a wide range of processes throughout the body, including metabolism and immune responses .

Synthesis Analysis

ACTH is synthesized from a large precursor molecule called pre-proopiomelanocortin, or pre-POMC . Inside corticotroph cells, ACTH is synthesized from pre-POMC. Pre-POMC has a short tail called a leader or signal peptide which is cleaved off to form proopiomelanocortin, or POMC, and POMC is then split into multiple peptide hormones, one of them being ACTH .Molecular Structure Analysis

ACTH is a 39 amino acid polypeptide that binds and activates its cognate receptor [melanocortin receptor 2 (MC2R)] through the two regions H6F7R8W9 and K15K16R17R18P19 . Most POMC-derived polypeptides contain the H6F7R8W9 sequence that is conserved through evolution .Chemical Reactions Analysis

ACTH regulates cortisol and androgen production . In patients with normal adrenocortical function, it stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of cholesterol within the mitochondria .Scientific Research Applications

-

Adrenal Insufficiency

- Field : Endocrinology

- Application : ACTH has an effect on adrenal homeostasis and maintenance of steroid hormone production . It also has extra-adrenal effects that require further elucidation .

- Methods : The study reviewed English language articles, regardless of whether they reported the presence or absence of adrenal and extra-adrenal ACTH effects .

- Results : The review provides an overview on the current knowledge on adrenal and extra-adrenal effects of ACTH . In the section on adrenal ACTH effects, it focused on corticosteroid rhythmicity and effects on steroidogenesis, mineralocorticoids and adrenal growth . In the section on extra-adrenal effects, it analyzed the effects of ACTH on the osteoarticular and reproductive systems, adipocytes, immune system, brain and skin .

-

Adrenal Steroidogenesis

- Field : Neuroendocrine Science

- Application : ACTH drives adrenal steroidogenesis and growth of the adrenal gland .

- Methods : The study discussed the clinical aspects of the role of ACTH in physiology and disease, and potential clinical use of selective ACTH antagonists .

- Results : ACTH (1–24) was as potent as ACTH (1–39) to induce glucocorticoid production by adrenal cells in culture, while ACTH (1–16) was unable to do so . It was concluded that the critical portion of ACTH for activating adrenal cells resided between residues 17 and 24 .

-

Improvement of Cardiovascular Function and Survival in Experimental Hemorrhagic Shock

- Field : Cardiovascular Research

- Application : ACTH (1-16) (human) has been found to improve cardiovascular function and survival in experimental hemorrhagic shock .

- Methods : The study involved the use of ACTH (1-16) (human) in an experimental model of hemorrhagic shock .

- Results : The results showed that ACTH (1-16) (human) was able to improve cardiovascular function and increase survival rates in the experimental model .

-

Improvement of Cardiovascular Function in Experimental Hemorrhagic Shock

- Field : Cardiovascular Research

- Application : ACTH (1-16) (human) has been found to improve cardiovascular function and survival in experimental hemorrhagic shock .

- Methods : The study involved the use of ACTH (1-16) (human) in an experimental model of hemorrhagic shock .

- Results : The results showed that ACTH (1-16) (human) was able to improve cardiovascular function and increase survival rates in the experimental model .

Safety And Hazards

Future Directions

Research is ongoing to understand the molecular mechanisms related to ACTH tumorigenesis, their diagnostic approach, and potential novel therapies . Potential therapeutic agents are EGFR inhibitors such as gefitinib and lapatinib, the purine analog R-roscovitine by dissociation of CDK2/Cyclin E complex, the HSP90 inhibitor silibinin (novobiocin), to reduce resistance to glucocorticoid-mediated negative feedback, and BRAF inhibitors vemurafenib and dabrafenib in BRAF V600E positive tumors .

properties

IUPAC Name |

6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H133N25O22S/c1-50(2)74(86(133)100-46-71(118)102-59(21-9-12-33-90)77(124)107-64(88(135)136)23-11-14-35-92)113-85(132)70-25-16-37-114(70)87(134)63(22-10-13-34-91)103-72(119)45-99-76(123)67(41-53-43-98-58-20-8-7-19-56(53)58)110-78(125)60(24-15-36-97-89(94)95)104-81(128)66(39-51-17-5-4-6-18-51)109-83(130)68(42-54-44-96-49-101-54)111-79(126)61(30-31-73(120)121)105-80(127)62(32-38-137-3)106-84(131)69(48-116)112-82(129)65(108-75(122)57(93)47-115)40-52-26-28-55(117)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,98,115-117H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H,96,101)(H,99,123)(H,100,133)(H,102,118)(H,103,119)(H,104,128)(H,105,127)(H,106,131)(H,107,124)(H,108,122)(H,109,130)(H,110,125)(H,111,126)(H,112,129)(H,113,132)(H,120,121)(H,135,136)(H4,94,95,97) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBPSTKPAGOHPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H133N25O22S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1937.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)

![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)

![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)